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Compound of Interest

N-cyclohexyl-2-methoxy-N-
Compound Name:
methylacetamide

Cat. No.: B7517080

Get Quote

Executive Summary & Chemical Profile

N-cyclohexyl-2-methoxy-N-methylacetamide (referred to herein as N-CMA) is a
functionalized amide characterized by a methoxyacetyl acyl group and an N-methyl-N-
cyclohexyl amine core. Unlike simple aliphatic amides, the inclusion of the

-methoxy ether group introduces a hydrogen-bond acceptor site, altering the molecule's
lipophilicity and potential binding affinity.

+ Primary Classification: Functionalized Amide / Model Substrate.

e Structural Analogs: WS-23 (Cooling Agent), Lacosamide (Anticonvulsant), Valpromide.

o Key Application: Substrate for ruthenium-catalyzed hydrogenation (C-N vs. C-O cleavage
studies).

» Potential Bioactivity: TRPM8 modulation (Cooling), Sigma-1 receptor affinity.

Physicochemical Properties (Calculated)
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Property Value Significance

Low molecular weight, CNS
Molecular Formula )
penetrant potential.

Optimal for blood-brain barrier

Molecular Weight 185.26 g/mol )
(BBB) crossing.
) Moderate lipophilicity; suitable
LogP (Predicted) ~15-1.8 ]
for transdermal or oral delivery.
High membrane permeabilit
TPSA 29.5 Az I _p Y
(Rule of 5 compliant).
Fully substituted amide;
H-Bond Donors 0 increased metabolic stability

vs. secondary amides.

Mechanism of Action & SAR Analysis
Structural Homology

N-CMA sits at the intersection of two major bioactive classes:

¢ N-Alkyl Carboxamide Cooling Agents (WS Series): The N-methyl-N-cyclohexyl motif is highly
conserved in TRPM8 agonists.

e Functionalized Amino Acids (Lacosamide-like): The 2-methoxyacetamide core mimics the
functionalized amino acid structure of Lacosamide, a sodium channel blocker.

Signaling Pathway: TRPMS8 Activation (Hypothetical)

Based on the SAR of WS-23 (N,2,3-trimethyl-2-isopropylbutanamide), the N-alkyl substitution
pattern is critical for TRPMS8 binding. The methoxy group in N-CMA replaces the isopropyl/alkyl
chain of standard cooling agents. This likely results in modified potency and altered onset
kinetics due to the polar ether oxygen interacting with the channel pore.

Bind (Voltage-Gated TRPM8 Channel Pore Opening

lon Gradient Change Membrane Action Potential Sensory Signal
(Sensory Neurons) Depolarization (Cooling/Analgesia)

N-CMA (Ligand) Ca2+ Influx
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Figure 1: Hypothetical signaling pathway for N-CMA acting as a TRPM8 modulator, analogous
to WS-23.

Comparative Bioactivity Analysis

This section compares N-CMA against established standards in two potential therapeutic
areas: Cooling/Sensory Modulation and Neuropathic Pain (Anticonvulsant).

Comparison 1: Sensory Modulation (vs. WS-23)

WS-23 is the industry standard for "cooling without menthol taste."
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Feature

N-CMA (Target)

WS-23 (Standard)

Comparative
Insight

Core Structure

N-Cyclohexyl-N-
Methyl

N-Isopropyl-N,2,3-
Trimethyl

Both possess the
critical N-alkyl amide

pharmacophore.

Acyl Group

2-Methoxyacetyl

2-Isopropylbutyryl

The methoxy group
increases polarity,
potentially reducing
the "lingering" effect
compared to the
hydrophobic isopropyl
group of WS-23.

Predicted Potency

Moderate

High

Ether oxygen may
reduce hydrophobic
interaction with the
TRPMS8 pocket, likely
resulting in a milder

cooling effect.

Solubility

High (Water/Alcohol)

Moderate

The methoxy group
significantly enhances
aqueous solubility,
making N-CMA easier
to formulate in

hydrogels.

Comparison 2: Metabolic Stability (vs. N-Cyclohexyl-2-
methoxyacetamide)

The non-methylated parent compound (N-cyclohexyl-2-methoxyacetamide) is a known

substrate for catalytic hydrogenation.
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N-CMA
(Methylated)

Feature

Parent (Non-
Methylated)

Stability
Implication

Amide Type Tertiary

Secondary

Tertiary amides (N-
CMA) are generally
more resistant to
enzymatic hydrolysis
(amidases) than

secondary amides.

H-Bonding Acceptor Only

Donor & Acceptor

Lack of NH donor in
N-CMA increases
BBB permeability by
reducing polar surface

area.

N C-N Cleavage
Reactivity Resistant

C-N Cleavage
Susceptible

In catalytic studies
(Milstein et al.),
tertiary amides require
harsher conditions for
hydrogenation,
implying greater

chemical stability.

Experimental Protocols

A. Synthesis of N-Cyclohexyl-2-methoxy-N-

methylacetamide

Objective: To synthesize high-purity N-CMA for bioassay.

Reagents: Methoxyacetyl chloride (1.0 eq), N-methylcyclohexylamine (1.1 eq), Triethylamine

(1.2 eq), Dichloromethane (DCM).

e Preparation: Dissolve N-methylcyclohexylamine (11.3 g, 100 mmol) and Triethylamine (12.1
g, 120 mmol) in anhydrous DCM (150 mL) under

atmosphere. Cool to 0°C.
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o Addition: Dropwise add Methoxyacetyl chloride (10.8 g, 100 mmol) over 30 minutes.
Maintain temperature <5°C.

e Reaction: Allow warming to room temperature (25°C) and stir for 4 hours. Monitor by TLC
(EtOAc/Hexane 1:1).

o Workup: Wash organic layer with 1M HCI (2x), Sat.

(2x), and Brine. Dry over

 Purification: Concentrate in vacuo. Purify via silica gel flash chromatography if necessary
(Yield typically >85%).

B. TRPMS8 Flux Assay (Bioactivity Verification)
Objective: To determine the

of N-CMA for TRPMS8 activation.

e Cell Line: HEK293 cells stably expressing human TRPMS.
e Dye Loading: Incubate cells with Fluo-4 AM (

) for 45 min at 37°C.

e Compound Prep: Dissolve N-CMA in DMSO. Prepare serial dilutions (0.1 nM to 100

) in HBSS buffer.

e Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader).
o Baseline: Record fluorescence for 30s.
o Injection: Add N-CMA solution.
o Response: Monitor fluorescence increase (Ca2+ influx) for 120s.

e Control: Use Menthol (
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) as positive control and BCTC as antagonist to verify specificity.

Synthesis:
Methoxyacetyl Cl + Amine

Purification:
Extraction & Silica Column

Assay Prep:
HEK293-TRPMS8 + Fluo-4

FLIPR Measurement:
Ca2+ Flux (RFU)

Data Analysis:
Calculate EC50

Click to download full resolution via product page

Figure 2: Workflow for synthesis and bioactivity validation of N-CMA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b7517080/docs#bioactivity-comparison-guide-n-cyclohexyl-2-methoxy-n-methylacetamide-derivatives
https://www.benchchem.com/product/b7517080/docs#bioactivity-comparison-guide-n-cyclohexyl-2-methoxy-n-methylacetamide-derivatives
https://www.benchchem.com/product/b7517080/docs#bioactivity-comparison-guide-n-cyclohexyl-2-methoxy-n-methylacetamide-derivatives
https://www.benchchem.com/product/b7517080/docs#bioactivity-comparison-guide-n-cyclohexyl-2-methoxy-n-methylacetamide-derivatives
https://www.benchchem.com/product/b7517080?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7517080?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7517080?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

